5-(3-Bromophenyl)isoxazol-3-amine
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Overview
Description
5-(3-Bromophenyl)isoxazol-3-amine is a chemical compound with the molecular formula C9H7BrN2O It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Preparation Methods
One common method involves the reaction of ethoxycarbonyl formonitrile oxide with dipolarophiles under microwave conditions to obtain ester-functionalized isoxazoles . Another method involves the reaction of oxime with an alkyne in the presence of an oxidizing agent such as sodium hypochlorite and triethylamine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
5-(3-Bromophenyl)isoxazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Cycloaddition: The isoxazole ring can participate in cycloaddition reactions, forming various heterocyclic compounds.
Common reagents and conditions used in these reactions include sodium hypochlorite, triethylamine, lithium aluminum hydride, and microwave irradiation . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(3-Bromophenyl)isoxazol-3-amine has several scientific research applications:
Medicinal Chemistry: Isoxazole derivatives are known for their biological activities, including anticancer, antibacterial, and anti-inflammatory properties.
Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Chemical Biology: It serves as a building block for the synthesis of various bioactive molecules.
Drug Discovery: The compound is used in the development of new pharmaceuticals due to its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 5-(3-Bromophenyl)isoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
5-(3-Bromophenyl)isoxazol-3-amine can be compared with other similar compounds, such as:
- 5-(4-Methoxyphenyl)isoxazol-3-amine
- 5-(4-Chlorophenyl)isoxazol-3-amine
- 5-(4-Bromophenyl)isoxazol-3-amine
These compounds share the isoxazole core structure but differ in the substituents on the phenyl ring. The presence of different substituents can significantly affect their chemical properties and biological activities .
Properties
Molecular Formula |
C9H7BrN2O |
---|---|
Molecular Weight |
239.07 g/mol |
IUPAC Name |
5-(3-bromophenyl)-1,2-oxazol-3-amine |
InChI |
InChI=1S/C9H7BrN2O/c10-7-3-1-2-6(4-7)8-5-9(11)12-13-8/h1-5H,(H2,11,12) |
InChI Key |
XRDHIWGGCATIFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC(=NO2)N |
Origin of Product |
United States |
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